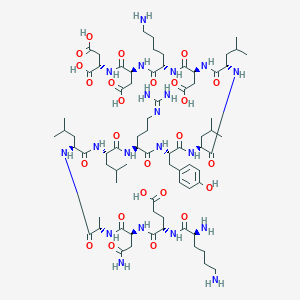
Transcriptional Intermediary Factor 2 (TIF2) (740-753)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Transcriptional Intermediary Factor 2 (TIF2) (740-753) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents.
Cleavage: Detachment of the synthesized peptide from the resin, followed by purification.
Industrial Production Methods
Industrial production of Transcriptional Intermediary Factor 2 (TIF2) (740-753) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Transcriptional Intermediary Factor 2 (TIF2) (740-753) primarily undergoes:
Substitution Reactions: Involving the replacement of one amino acid residue with another to study structure-activity relationships.
Oxidation and Reduction Reactions: Modifying specific residues to investigate the peptide’s stability and reactivity.
Common Reagents and Conditions
Coupling Reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIC (Diisopropylcarbodiimide).
Deprotection Reagents: TFA (Trifluoroacetic acid) is commonly used for removing protecting groups.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence, Transcriptional Intermediary Factor 2 (TIF2) (740-753), with potential modifications depending on the specific reactions conducted .
Scientific Research Applications
Transcriptional Intermediary Factor 2 (TIF2) (740-753) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in nuclear receptor signaling pathways and gene regulation.
Medicine: Explored for its potential in developing therapeutic agents targeting nuclear receptor interactions.
Industry: Utilized in the production of peptide-based research tools and diagnostic agents.
Mechanism of Action
Transcriptional Intermediary Factor 2 (TIF2) (740-753) exerts its effects by interacting with nuclear receptors through the nuclear receptor box motif. This interaction facilitates the recruitment of co-regulators, enhancing the transcriptional activity of target genes . The molecular targets include various nuclear receptors, and the pathways involved are primarily related to gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Nuclear Receptor Coactivator 1 (NCOA1) (740-753): Another coactivator peptide with a similar sequence and function.
Nuclear Receptor Coactivator 3 (NCOA3) (740-753): Shares structural and functional similarities with Transcriptional Intermediary Factor 2 (TIF2) (740-753).
Uniqueness
Transcriptional Intermediary Factor 2 (TIF2) (740-753) is unique due to its specific sequence and interaction with nuclear receptors, which distinguishes it from other coactivator peptides. Its role in the activation function 2/ligand-dependent interaction is particularly noteworthy .
Biological Activity
Transcriptional Intermediary Factor 2 (TIF2), also known as GRIP1 or NCOA2, is a nuclear receptor coactivator that plays a crucial role in regulating gene expression. The peptide TIF2 (740-753) is a specific segment of this protein, encompassing 14 amino acids that are essential for its biological activity and interaction with various nuclear receptors, particularly the androgen receptor (AR).
TIF2 enhances the transcriptional activity of nuclear receptors by facilitating the recruitment of additional coactivators and the basal transcription machinery. It interacts with the activation functions of nuclear receptors, particularly the activation function 2 (AF2) domain, which is critical for the receptor's ability to bind to DNA and initiate transcription.
- Coactivator Function : TIF2 acts as a bridge between nuclear receptors and the transcriptional machinery, enhancing the expression of target genes in response to hormonal signals.
- Interaction with Androgen Receptor : Studies have shown that TIF2 significantly enhances AR-mediated transcriptional activity. This is particularly relevant in prostate cancer, where AR signaling is often dysregulated.
Research Findings
Research has demonstrated that TIF2 plays a significant role in various biological processes, including embryogenesis and hematopoiesis. For instance, in zebrafish models, TIF2 has been implicated in primitive hematopoiesis, indicating its importance in developmental biology .
Case Studies
-
Androgen Receptor Activation :
- A study highlighted that TIF2 enhances AR activity by stabilizing its interaction with coactivators such as p160 family members. This stabilization is crucial for AR's role in mediating androgen-dependent gene expression .
- The presence of TIF2 was shown to modulate the effects of mutations in AR that can lead to prostate cancer, suggesting its potential as a therapeutic target .
- Transcriptional Profiling :
Data Table: Biological Activity of TIF2 (740-753)
Properties
Molecular Formula |
C75H124N20O25 |
|---|---|
Molecular Weight |
1705.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C75H124N20O25/c1-36(2)27-47(87-61(106)40(9)83-66(111)52(32-56(79)97)92-65(110)46(22-23-57(98)99)84-62(107)43(78)15-10-12-24-76)68(113)88-48(28-37(3)4)67(112)86-45(17-14-26-82-75(80)81)64(109)91-51(31-41-18-20-42(96)21-19-41)71(116)90-49(29-38(5)6)69(114)89-50(30-39(7)8)70(115)94-53(33-58(100)101)72(117)85-44(16-11-13-25-77)63(108)93-54(34-59(102)103)73(118)95-55(74(119)120)35-60(104)105/h18-21,36-40,43-55,96H,10-17,22-35,76-78H2,1-9H3,(H2,79,97)(H,83,111)(H,84,107)(H,85,117)(H,86,112)(H,87,106)(H,88,113)(H,89,114)(H,90,116)(H,91,109)(H,92,110)(H,93,108)(H,94,115)(H,95,118)(H,98,99)(H,100,101)(H,102,103)(H,104,105)(H,119,120)(H4,80,81,82)/t40-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
InChI Key |
FNFUSBMZPWJOIV-BCWLCSANSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















